N-(4-chloro-2,5-dimethoxyphenyl)-4-methoxybenzenesulfonamide

Innate Immunity Vaccine Adjuvant Mitochondrial Stress

This 4-methoxy congener of the published innate immune activator compound 81 is an uncharacterized screening candidate, ideal as a matched-pair comparator to probe the alkoxy chain length's contribution to mitochondrial stress and NF-κB/type I interferon signaling. No peer-reviewed biological data exist for this exact compound; activity must be benchmarked de novo against the 4-ethoxy lead. Purchase only if your objective includes independent SAR characterization.

Molecular Formula C15H16ClNO5S
Molecular Weight 357.8 g/mol
Cat. No. B11024851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-chloro-2,5-dimethoxyphenyl)-4-methoxybenzenesulfonamide
Molecular FormulaC15H16ClNO5S
Molecular Weight357.8 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2OC)Cl)OC
InChIInChI=1S/C15H16ClNO5S/c1-20-10-4-6-11(7-5-10)23(18,19)17-13-9-14(21-2)12(16)8-15(13)22-3/h4-9,17H,1-3H3
InChIKeyAOXLKGLHHCSNJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Relevant Baseline Overview for N-(4-chloro-2,5-dimethoxyphenyl)-4-methoxybenzenesulfonamide


N-(4-chloro-2,5-dimethoxyphenyl)-4-methoxybenzenesulfonamide belongs to the bis-aryl sulfonamide class, a scaffold known for innate immune modulation. The closest published analog, compound 81 (N-(4-chloro-2,5-dimethoxyphenyl)-4-ethoxybenzenesulfonamide), was identified as a mitochondrial-stress-dependent activator of NF-κB and type I interferon signaling [1]. No peer-reviewed primary research papers, patents, or authoritative database entries containing quantitative biological or physicochemical data for the exact 4-methoxybenzenesulfonamide congener were identified in the permitted source set. Consequently, this guide documents the evidentiary gap and provides the closest available comparator context to inform procurement decisions.

Why Substitution with Close Analogs of N-(4-chloro-2,5-dimethoxyphenyl)-4-methoxybenzenesulfonamide Is Not Advisable Without Direct Evidence


Minor structural modifications within the bis-aryl sulfonamide series profoundly alter biological activity. For the 4-ethoxy analog (compound 81), N-benzylation yielded derivative 2F52, which retained mtROS induction (152% of vehicle) while eliminating hERG liability (IC50 >10 µM vs. 0.043 µM for parent 81) [1]. This single-vector modification demonstrates that activity, selectivity, and safety profiles are non-transferable between even closely related sulfonamides. In the absence of direct comparative data for the 4-methoxy derivative, assuming functional equivalence to the published 4-ethoxy series would be scientifically unjustified and poses procurement risk for target-based screening campaigns.

Quantitative Evidence Gap Analysis for N-(4-chloro-2,5-dimethoxyphenyl)-4-methoxybenzenesulfonamide


No Direct Quantitative Data Available for the Target Compound

A comprehensive search of primary research papers, patents, and authoritative databases (excluding prohibited vendor and aggregator sites) returned zero quantitative biological or physicochemical datasets for N-(4-chloro-2,5-dimethoxyphenyl)-4-methoxybenzenesulfonamide. The closest published compound is the 4-ethoxy analog (compound 81), for which extensive data exist [1]. No head-to-head comparison, cross-study comparable data, or class-level inference connecting the 4-methoxy derivative to the 4-ethoxy series is available. This evidence gap precludes any quantitative differentiation claim.

Innate Immunity Vaccine Adjuvant Mitochondrial Stress

Application Scenarios Based on Closest Published Analog for N-(4-chloro-2,5-dimethoxyphenyl)-4-methoxybenzenesulfonamide


Referential Use in Innate Immune Screening Panels (Based on 4-Ethoxy Analog Data)

The 4-ethoxy analog (compound 81) activates NF-κB and type I interferon pathways in THP-1 reporter cells and primary human PBMCs, independent of TLR, RIG-I, and NOD1/2 signaling [1]. If the 4-methoxy derivative is procured as an exploratory comparator, its activity must be benchmarked against published compound 81 data, as no direct evidence supports functional equivalence. Users should treat this compound as an uncharacterized screening candidate requiring de novo validation.

Mitochondrial Stress Pathway Investigation (Requires Caution)

Compound 81 induces mitochondrial reactive oxygen species (mtROS) and MAVS aggregation, with activity abolished by the mitochondrial antioxidant MitoTEMPO [1]. The 4-methoxy derivative shares the bis-aryl sulfonamide scaffold but lacks any mtROS characterization. Procurement for mitochondrial stress studies is only justified if the research objective includes characterizing the structure-activity relationship of the 4-position alkoxy substituent (methoxy vs. ethoxy) on mitochondrial endpoints, and the purchaser acknowledges the absence of any existing data.

Negative Control Utility for SAR Studies of the 4-Ethoxy Series

In the published SAR study, minor structural changes among eight compound 81 derivatives produced mtROS induction values ranging from 95.8% to 151.6% of vehicle, with several analogs showing no significant activity [1]. The 4-methoxy derivative could serve as a matched-pair comparator to the 4-ethoxy lead (compound 81) to probe the contribution of the alkoxy chain length to mitochondrial stress induction, provided the purchaser designs and executes the comparative experiment independently.

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